molecular formula C20H24N2O5S B2372713 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-diethoxybenzamide CAS No. 946343-46-0

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-diethoxybenzamide

Cat. No.: B2372713
CAS No.: 946343-46-0
M. Wt: 404.48
InChI Key: YYTRFZZHBOYNDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3,4-diethoxybenzamide is a benzamide derivative characterized by a 3,4-diethoxy-substituted benzene ring linked to a phenyl group bearing a 1,1-dioxidoisothiazolidine moiety. While direct pharmacological data for this compound are absent in the provided evidence, its structural motifs align with bioactive benzamides reported in drug discovery contexts .

Properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,4-diethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-3-26-18-10-9-15(13-19(18)27-4-2)20(23)21-16-7-5-8-17(14-16)22-11-6-12-28(22,24)25/h5,7-10,13-14H,3-4,6,11-12H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTRFZZHBOYNDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-diethoxybenzamide typically involves the following steps:

    Formation of the Dioxidoisothiazolidinyl Intermediate: The initial step involves the synthesis of the dioxidoisothiazolidinyl intermediate. This can be achieved by reacting a suitable isothiazolidine derivative with an oxidizing agent such as hydrogen peroxide under controlled conditions.

    Coupling with Phenyl Ring: The dioxidoisothiazolidinyl intermediate is then coupled with a phenyl ring through a nucleophilic substitution reaction. This step often requires the use of a base such as sodium hydroxide to facilitate the reaction.

    Formation of the Diethoxybenzamide Moiety: The final step involves the introduction of the diethoxybenzamide moiety. This can be achieved through an amidation reaction, where the phenyl-dioxidoisothiazolidinyl intermediate is reacted with 3,4-diethoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-diethoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents on the phenyl or benzamide rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydroxide (NaOH), sulfuric acid (H₂SO₄)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

Chemistry

The compound serves as a valuable building block in synthetic organic chemistry. Its structural characteristics enable researchers to explore new chemical reactions and pathways. For instance:

  • Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex compounds through various coupling reactions.
  • Catalysis : The compound may act as a catalyst or co-catalyst in specific reactions, enhancing yield and selectivity.

Biology

In biological research, N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-diethoxybenzamide is studied for its interactions with biomolecules:

  • Biochemical Probes : The compound can function as a probe in biochemical assays to study protein-ligand interactions.
  • Inhibitory Activity : Preliminary studies suggest potential inhibitory effects on certain enzymes or receptors, making it a candidate for further investigation in drug development.

Medicine

The therapeutic potential of this compound is under exploration:

  • Anticancer Activity : Research indicates that derivatives of this compound may exhibit anticancer properties. For example, compounds with similar structural motifs have shown efficacy against various cancer cell lines .
  • Drug Development : Its unique structure makes it suitable for modifications that could lead to novel therapeutics targeting specific diseases.

Industry

In industrial applications, this compound can be used as an intermediate in the production of:

  • Pharmaceuticals : Its role as an intermediate can streamline the synthesis of active pharmaceutical ingredients (APIs).
  • Agrochemicals : The compound's properties may also lend themselves to applications in agrochemical formulations.

Case Studies and Research Findings

Study ReferenceFocusFindings
Anticancer EvaluationDemonstrated efficacy against multiple cancer cell lines with structural analogs.
Synthesis RoutesEstablished synthetic pathways for derivatives of the compound with potential biological activity.
Molecular ModelingProvided insights into the binding interactions of similar compounds with target proteins.

Mechanism of Action

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-diethoxybenzamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

3,4-Dimethoxyphenyl-Based Benzamide (Compound 1 from )

  • Structure: 5-[3-(2,5-dimethoxy-4-methylsulfonylamino-benzyl)-ureido]-N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide.
  • Key Differences :
    • Substituents : The compared compound has 3,4-dimethoxy groups versus 3,4-diethoxy in the target compound. Ethoxy groups increase lipophilicity and may enhance membrane permeability but reduce metabolic stability compared to methoxy groups.
    • Functional Groups : The sulfonamide and urea moieties in Compound 1 contrast with the isothiazolidine dioxide in the target compound. Sulfonamides are common in kinase inhibitors, while the isothiazolidine dioxide may influence solubility and protein binding.
  • Applications: Compound 1 is noted for antidiabetic research, whereas the target compound’s lack of sulfonamide/urea groups suggests divergent biological targets .

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide ()

  • Structure : Features a 3-methylbenzamide core with a hydroxy-tert-butyl group.
  • Key Differences :
    • Polarity : The hydroxy group in this compound provides a hydrogen-bonding site absent in the target compound.
    • Synthetic Utility : Its N,O-bidentate directing group is tailored for metal-catalyzed C–H functionalization, unlike the target compound’s isothiazolidine moiety, which may limit such applications.
  • Relevance : Highlights the role of substituents in directing chemical reactivity versus biological activity .

Agrochemical Benzamides ()

  • Examples: Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide): Used as a herbicide. Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide): A carotenoid biosynthesis inhibitor.
  • Key Differences :
    • Substituents : Agrochemicals often incorporate halogen atoms (e.g., Cl, F) or trifluoromethyl groups for enhanced environmental stability and target specificity. The target compound lacks these but includes ethoxy and sulfone groups, suggesting a pharmaceutical rather than agrochemical focus.
    • Bioactivity : The absence of herbicidal motifs (e.g., chlorophenyl) in the target compound implies distinct mechanisms of action .

TAK632 ()

  • Structure : A pan-RAF inhibitor with a benzothiazole core.
  • Key Differences :
    • Scaffold : TAK632’s benzothiazole and pyrimidine groups differ from the benzamide backbone of the target compound.
    • Mechanism : TAK632 inhibits BRAF dimerization, while the target compound’s isothiazolidine group may interact with sulfone-binding enzymes (e.g., kinases or proteases).
  • Relevance : Emphasizes the structural diversity of benzamide-adjacent compounds in modulating protein-protein interactions .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Potential Applications Key References
Target Compound Benzamide 3,4-Diethoxy, isothiazolidine dioxide Drug discovery (hypothetical)
3,4-Dimethoxyphenyl-Based Benzamide Benzamide 3,4-Dimethoxy, sulfonamide, urea Type-II diabetes research
Etobenzanid Benzamide Ethoxymethoxy, dichlorophenyl Herbicide
TAK632 Benzothiazole Pyrazolo[3,4-d]pyrimidine Oncology (RAF inhibition)

Research Implications and Gaps

  • Synthetic Challenges: The isothiazolidine dioxide group may require specialized oxidation steps, as seen in sulfone-containing analogs (e.g., ’s chromenone derivatives) .
  • Pharmacological Potential: The diethoxy groups could improve bioavailability compared to methoxy analogs, but in vivo studies are needed to confirm this.
  • Mechanistic Uncertainty : Without direct activity data, the target compound’s biological targets remain speculative. Computational modeling or high-throughput screening would clarify its utility.

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-diethoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzamides and features a unique isothiazolidine moiety. Its chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16_{16}H20_{20}N2_{2}O4_{4}S

The presence of the dioxidoisothiazolidin moiety is significant as it contributes to the compound's biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may exert its effects through the following mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cellular processes. For instance, sulfonamide derivatives often mimic para-aminobenzoic acid (PABA), leading to competitive inhibition of dihydropteroate synthase, an enzyme involved in folic acid synthesis in bacteria.
  • Induction of Apoptosis : Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells by activating specific signaling pathways .

Antibacterial Activity

Research indicates that compounds containing the isothiazolidine moiety exhibit antibacterial properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial growth.

Anticancer Potential

Recent studies have explored the anticancer potential of benzamide derivatives. For example, certain phenyl benzenesulfonylhydrazides have demonstrated potent inhibitory effects on indoleamine 2,3-dioxygenase (IDO), which plays a role in tumor immune evasion . This suggests that this compound may also possess anticancer properties.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Isothiazolidine Derivative : The initial step involves synthesizing the dioxidoisothiazolidine moiety through cyclization reactions.
  • Coupling Reaction : The isothiazolidine derivative is then coupled with 3,4-diethoxybenzoic acid or its derivatives using standard amide formation techniques.
  • Purification : The final product is purified using recrystallization or chromatography to ensure high purity and yield.

Synthetic Route Overview

StepReaction TypeKey Reagents
1CyclizationAIBN, H₃PO₂
2Amide Formation3,4-Diethoxybenzoic acid
3PurificationRecrystallization

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

  • A study on phenyl benzenesulfonylhydrazides revealed their potential as IDO inhibitors with IC50 values in the nanomolar range . This highlights the importance of structural modifications in enhancing biological activity.
  • Another research focused on flavonoids with similar structures demonstrated significant antioxidant activity, indicating that modifications in the benzamide structure could lead to enhanced therapeutic benefits .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.